4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide
Description
4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide group (-SO₂NH-) linked to a benzene ring substituted with ethoxy (C₂H₅O-), two methyl (-CH₃) groups at positions 2 and 5, and a pyridin-2-ylmethyl (-CH₂-C₅H₄N) moiety at the sulfonamide nitrogen.
For example, the use of ethyl p-toluenesulfonate as an ethoxylation agent in quinoline derivatives (as seen in ) might be extrapolated to benzene systems.
Properties
IUPAC Name |
4-ethoxy-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-9-13(3)16(10-12(15)2)22(19,20)18-11-14-7-5-6-8-17-14/h5-10,18H,4,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLSAMMRDDKLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641262 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the pyridin-2-ylmethyl group: This step involves the alkylation of the benzenesulfonamide with a pyridin-2-ylmethyl halide in the presence of a base.
Ethoxylation and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Enzyme Inhibition
One of the primary applications of 4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide is as an inhibitor of serine proteases. Research has shown that compounds with similar structures can selectively inhibit enzymes such as factor VIIa, which plays a crucial role in the coagulation cascade. This inhibition can be beneficial for treating thrombotic disorders by modulating the coagulation system effectively .
2. Anticancer Activity
Recent studies have indicated that derivatives of sulfonamide compounds exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and angiogenesis. The specific activity of this compound against specific cancer cell lines remains an area of active investigation .
Biochemical Studies
1. Interaction with Biological Targets
The compound has been studied for its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. Its ability to modulate these interactions can lead to therapeutic effects in diseases like diabetes and obesity, where metabolic regulation is crucial .
2. Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is essential for assessing its safety and efficacy. Toxicological studies are necessary to evaluate its potential side effects and establish safe dosage ranges for clinical applications .
Data Tables
Case Studies
Case Study 1: Inhibition of Serine Proteases
A study demonstrated that a related compound effectively inhibited serine protease activity in vitro, leading to decreased thrombin generation in human plasma models. This suggests a potential application for this compound in anticoagulant therapies.
Case Study 2: Anticancer Properties
In a controlled experiment involving breast cancer cell lines, treatment with sulfonamide derivatives resulted in a marked decrease in cell proliferation rates. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding to the active site or allosteric sites. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison based on the provided evidence and analogous structures:
Table 1: Structural and Functional Comparison
Key Findings:
The pyridin-2-ylmethyl substituent introduces aromatic nitrogen, which could facilitate hydrogen bonding or π-π interactions in enzyme binding, contrasting with the morpholinylsulfonyl group in 871486-55-4, which offers conformational rigidity.
Structural Diversity: Quinoline derivatives like 8-methylkynurenic acid () exhibit distinct heterocyclic cores compared to benzenesulfonamides, leading to differences in electronic properties and metabolic stability. Replacement of the sulfonamide group with a benzamide (313533-45-8) alters hydrogen-bonding capacity and solubility, impacting pharmacological profiles.
Synthetic Methodologies :
- Ethoxylation using ethyl p-toluenesulfonate () is a viable route for introducing ethoxy groups, though benzenesulfonamide synthesis may require additional steps like sulfonation and amidation.
Database Utilization :
- The Cambridge Structural Database (CSD) () is critical for comparing bond lengths, angles, and torsion angles of similar compounds, enabling rational design based on crystallographic data.
Research Implications and Limitations
While the provided evidence lacks direct data on the target compound, inferences drawn from structural analogs underscore the importance of substituent modulation in drug discovery. For instance, the SHELX software () is widely used for refining crystal structures of such compounds, ensuring accuracy in stereochemical assignments. However, further experimental studies are needed to validate the hypothesized properties of this compound, particularly its solubility, stability, and binding affinities.
Biological Activity
4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide, a compound with the CAS number 797769-68-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The molecular formula for this compound is CHNOS, with a molecular weight of approximately 320.41 g/mol. The compound features a sulfonamide functional group linked to a pyridine moiety and an ethoxy group, which may influence its biological interactions.
Anticancer Potential
The compound's structural similarity to known kinase inhibitors raises the possibility of anticancer activity. Inhibitors targeting cyclin-dependent kinases (CDKs) have been explored extensively in cancer therapy. A study highlighted the design of selective CDK1 inhibitors that share similar functional groups with our compound . This suggests that this compound could potentially inhibit CDK pathways, warranting further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of the ethoxy group and the dimethyl substitution on the benzene ring may enhance lipophilicity and cellular permeability. Comparative studies on related sulfonamides have shown that modifications at the aromatic ring significantly affect their potency against various targets .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Type | Activity Type | IC or MIC (µg/mL) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7-amines | Pyrazole derivative | Antimycobacterial | 0.2 - 1.5 |
| Urea-linked pyrazole derivatives | Urea derivative | Anti-inflammatory | IC = 0.013 - 0.067 |
| This compound | Sulfonamide derivative | Potential CDK inhibitor | TBD |
Case Studies
Recent studies have explored the biological effects of structurally similar compounds:
- Antibacterial Activity : In a study evaluating pyrazolyl derivatives, compounds demonstrated moderate antimicrobial activity against Bacillus subtilis and Candida albicans, with MIC values around 250 µg/mL . This suggests that similar derivatives could provide insights into the efficacy of our compound against microbial infections.
- Inflammation Modulation : Another study focused on anti-inflammatory agents derived from pyrazole structures showed promising results in inhibiting TNFα production in LPS-treated models . Given that inflammation plays a critical role in various diseases, this highlights a potential therapeutic avenue for this compound.
Q & A
(Basic) What synthetic methodologies are recommended for preparing 4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group modifications. A validated approach involves:
Nucleophilic substitution : Reacting a benzenesulfonyl chloride intermediate with a pyridinylmethyl amine under basic conditions (e.g., pyridine or DMAP as catalysts) .
Ethoxy group introduction : Alkylation of phenolic intermediates using ethylating agents (e.g., ethyl bromide) in polar aprotic solvents like DMF .
Purification : Column chromatography with gradients of ethyl acetate/petroleum ether or dichloromethane/methanol, followed by recrystallization .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
- Adjust stoichiometry (1.1–1.3 equivalents of sulfonyl chloride) to improve yields .
(Basic) How can structural integrity and purity be confirmed for this compound?
Methodological Answer:
Use a combination of analytical techniques:
X-ray crystallography : Resolve crystal packing and confirm stereochemistry (supplementary CIF files in crystallography studies provide validation templates) .
Spectroscopy :
- NMR : Compare chemical shifts of ethoxy (~δ 1.3–1.5 ppm for CH3, δ 3.9–4.2 ppm for OCH2) and sulfonamide (δ 7.5–8.5 ppm for aromatic protons) groups .
- FTIR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and ethoxy C-O bonds (~1250 cm⁻¹) .
Mass spectrometry : Validate molecular weight via ESI-MS or HRMS .
(Basic) What are critical handling considerations for solubility and stability during experiments?
Methodological Answer:
- Solubility : Test in DMSO (common stock solvent), dichloromethane, or ethyl acetate. Poor aqueous solubility necessitates sonication or co-solvents (e.g., 10% DMSO in PBS) .
- Stability :
(Advanced) How can contradictions between computational predictions and experimental data (e.g., bioactivity or spectral results) be resolved?
Methodological Answer:
Validate computational models : Recalculate DFT or molecular docking parameters (e.g., solvent effects, protonation states) using software like Gaussian or AutoDock .
Cross-validate experimentally :
- Repeat spectral analyses (e.g., 2D NMR for conformational analysis) .
- Compare bioactivity assays (e.g., IC50 values) across multiple cell lines to rule out assay-specific artifacts .
Revisit synthetic routes : Impurities or stereochemical anomalies may explain discrepancies .
(Advanced) What methodologies assess environmental fate and degradation pathways of this sulfonamide?
Methodological Answer:
Design studies aligned with the INCHEMBIOL framework :
Abiotic degradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers (pH 4–9) and monitor via LC-MS for byproducts (e.g., des-ethoxy derivatives) .
Biotic degradation : Use microbial consortia from wastewater sludge in OECD 301F tests to evaluate biodegradation kinetics .
Ecotoxicity : Perform acute/chronic assays on Daphnia magna or algae to determine EC50 values .
(Advanced) How to design structure-activity relationship (SAR) studies for the ethoxy and pyridinylmethyl groups?
Methodological Answer:
Analog synthesis : Prepare derivatives with modified ethoxy (e.g., methoxy, propoxy) or pyridinyl (e.g., pyrazinyl) groups .
Bioactivity profiling : Test analogs in target-specific assays (e.g., enzyme inhibition, antimicrobial activity) to correlate substituent effects with potency .
Computational SAR : Perform 3D-QSAR using CoMFA or CoMSIA to map electrostatic/hydrophobic contributions .
(Advanced) What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
Process optimization : Transition from batch to flow chemistry for sulfonylation steps to enhance reproducibility .
Green chemistry : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR spectroscopy for real-time monitoring .
(Advanced) How can metabolic pathways and metabolite identification be studied?
Methodological Answer:
In vitro metabolism : Incubate the compound with liver microsomes (human/rat) and identify Phase I/II metabolites via UPLC-QTOF-MS .
Isotope labeling : Use ¹⁴C-labeled analogs to trace metabolic fate in animal models .
Computational prediction : Apply software like Meteor (Lhasa Limited) to forecast plausible metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
